Cas no 638-58-4 (Tetradecanamide)

Tetradecanamide 化学的及び物理的性質
名前と識別子
-
- n-Tetradecanamide
- tetradecanamide
- AC1L2BZW
- Myristamide
- Myristic acid amide
- MYRISTICAMIDE
- n-tetradecanoic acid amide
- Tetradecanoic acid amide
- tetradecanoic acid[2,6-diethyl-2,3,6-trimethyl-1-(1-phenyl-ethoxy)-piperidin-4-yl]-amide
- tetradecanylamide
- Tetradecylamide
- Myristic amide
- tetradecamide
- A269J8QG0O
- QEALYLRSRQDCRA-UHFFFAOYSA-N
- tetradecanamid
- NSC66436
- SBB061050
- LMFA01100064
- 6238AF
- VZ33424
- ST50409335
- CS-0152225
- CHEBI:137125
- 638-58-4
- MFCD00025533
- NSC-66436
- BS-49283
- SCHEMBL57631
- Q27273526
- Myristamide (6CI,7CI,8CI); Armid 14; Myristic acid amide; Myristic amide; NSC 66436
- EINECS 211-343-2
- NS00020015
- AKOS005287069
- NSC 66436
- A834562
- UNII-A269J8QG0O
- DTXSID5060934
- FT-0632717
- CHEMBL88158
- E75973
- ARMID 14
- Myristate amide
- DB-054566
- DTXCID0044109
- Tetradecanoate amide
- tetradecanimidic acid
- Tetradecanamide
-
- MDL: MFCD00025533
- インチ: 1S/C14H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H2,15,16)
- InChIKey: QEALYLRSRQDCRA-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 227.22500
- どういたいしつりょう: 227.225
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 12
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 43.1
- 互変異性体の数: 3
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: ふん
- 密度みつど: 0.9035 (rough estimate)
- ゆうかいてん: 105-107°C
- ふってん: 369.11°C (rough estimate)
- フラッシュポイント: 174.1°C
- 屈折率: 1.4640 (estimate)
- PSA: 43.09000
- LogP: 4.87310
- ようかいせい: まだ確定していません。
Tetradecanamide セキュリティ情報
- 危険物輸送番号:3439
- WGKドイツ:3
- セキュリティの説明: S36/37
-
危険物標識:
- 危険レベル:6.1
- 包装等級:III
- TSCA:Yes
- セキュリティ用語:6.1
- 包装カテゴリ:III
- リスク用語:R20/21/22; R36/37/38
Tetradecanamide 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Tetradecanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T849579-5g |
n-Tetradecanamide |
638-58-4 | 98% | 5g |
¥760.00 | 2022-01-10 | |
abcr | AB133140-5 g |
n-Tetradecanamide, 98%; . |
638-58-4 | 98% | 5g |
€70.40 | 2022-09-01 | |
abcr | AB133140-5g |
n-Tetradecanamide, 98%; . |
638-58-4 | 98% | 5g |
€80.00 | 2024-04-16 | |
Aaron | AR003U2L-250mg |
n-Tetradecanamide |
638-58-4 | 97% | 250mg |
$4.00 | 2025-02-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T304249-5g |
Tetradecanamide |
638-58-4 | 98% | 5g |
¥630.90 | 2023-08-31 | |
eNovation Chemicals LLC | D514675-25g |
n-Tetradecanamide |
638-58-4 | 98% | 25g |
$670 | 2025-02-26 | |
1PlusChem | 1P003TU9-25g |
N-TETRADECANAMIDE |
638-58-4 | 98%(HPLC) | 25g |
$94.00 | 2024-04-22 | |
eNovation Chemicals LLC | D514675-25g |
n-Tetradecanamide |
638-58-4 | 98% | 25g |
$670 | 2025-02-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MB754-200mg |
Tetradecanamide |
638-58-4 | 97% | 200mg |
149.0CNY | 2021-07-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N26200-250mg |
Tetradecanamide |
638-58-4 | 250mg |
¥156.0 | 2021-09-04 |
Tetradecanamide 関連文献
-
1. Back matter
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
Tetradecanamideに関する追加情報
Recent Advances in the Study of Tetradecanamide (638-58-4) in Chemical Biology and Pharmaceutical Research
Tetradecanamide (CAS: 638-58-4), a fatty acid amide derivative, has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications and unique biochemical properties. This research brief aims to synthesize the latest findings related to Tetradecanamide, focusing on its molecular mechanisms, pharmacological effects, and emerging applications in drug development.
Recent studies have highlighted the role of Tetradecanamide as a modulator of lipid metabolism and inflammation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Tetradecanamide exhibits potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway, suggesting its potential as a therapeutic agent for chronic inflammatory diseases. The study utilized in vitro and in vivo models to validate these findings, providing robust evidence for further clinical exploration.
In addition to its anti-inflammatory properties, Tetradecanamide has been investigated for its neuroprotective effects. Research published in Neuropharmacology (2024) revealed that Tetradecanamide can cross the blood-brain barrier and attenuate oxidative stress in neuronal cells. This finding opens new avenues for its application in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The study employed advanced mass spectrometry techniques to track the distribution and metabolism of Tetradecanamide in brain tissues.
Another groundbreaking study, featured in ACS Chemical Biology (2023), explored the structural-activity relationship (SAR) of Tetradecanamide derivatives. By synthesizing and testing a series of analogs, researchers identified key structural motifs that enhance binding affinity to target proteins, paving the way for the development of next-generation therapeutics with improved efficacy and selectivity.
Despite these promising advancements, challenges remain in the clinical translation of Tetradecanamide. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and fully realize the therapeutic potential of Tetradecanamide.
In conclusion, Tetradecanamide (638-58-4) represents a promising candidate for the treatment of various diseases, including inflammation and neurodegeneration. The latest research underscores its multifaceted pharmacological profile and provides a solid foundation for future drug development. Continued investigation into its mechanisms of action and optimization of its chemical structure will be critical for advancing Tetradecanamide-based therapies into clinical practice.
